molecular formula C12H17N3O4 B2574688 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid CAS No. 1241673-88-0

1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid

Cat. No. B2574688
CAS RN: 1241673-88-0
M. Wt: 267.285
InChI Key: AHWNPUJRLNWPSN-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor, 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid prevents the activation of downstream signaling pathways that are involved in synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of oxidative stress. These effects are thought to be mediated by the inhibition of mGluR5 signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid has relatively low potency compared to other mGluR5 antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid and mGluR5. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical trials. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and autism spectrum disorder. Additionally, there is growing interest in the use of mGluR5 antagonists as potential treatments for drug addiction and withdrawal.

Synthesis Methods

The synthesis of 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid involves several steps, including the reaction of 2-(piperidin-1-yl)acetic acid with methyl chloroformate, followed by the reaction of the resulting intermediate with 1H-pyrazole-3-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. Studies have shown that 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid can reduce the symptoms of Parkinson's disease in animal models by modulating the activity of mGluR5 in the basal ganglia. It has also been shown to improve cognitive function in animal models of schizophrenia by reducing the hyperactivity of mGluR5 in the prefrontal cortex.

properties

IUPAC Name

1-methyl-5-(2-oxo-2-piperidin-1-ylethoxy)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-14-11(7-9(13-14)12(17)18)19-8-10(16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWNPUJRLNWPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid

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